α2A-Adrenoceptor Selectivity: Tasipimidine vs. Dexmedetomidine, Clonidine, and Fadolmidine
Tasipimidine demonstrates full agonism on human α2A-adrenoceptors with a pEC50 of 7.57, while its activity on α2B and α2C is significantly weaker (pEC50 6.00 and 6.29, respectively), yielding >100-fold selectivity [1]. In contrast, dexmedetomidine is also highly selective for α2A but shows a broader pEC50 range (7.6–9.5) and variable selectivity depending on the assay [2]. Clonidine exhibits substantially lower potency (α2A EC50 26.92 nM; pEC50 ~5.9) and selectivity (α2A:α2C ~34-fold) [3]. Fadolmidine is a potent but non-selective full agonist at all three α2 subtypes (α2A EC50 0.4 nM, α2B 4.9 nM, α2C 0.5 nM) [4].
| Evidence Dimension | Potency and selectivity for human α2-adrenoceptor subtypes |
|---|---|
| Target Compound Data | α2A pEC50 7.57; α2B pEC50 6.00; α2C pEC50 6.29 |
| Comparator Or Baseline | Dexmedetomidine (α2A pEC50 7.6–9.5), Clonidine (α2A EC50 26.92 nM), Fadolmidine (α2A EC50 0.4 nM, α2B 4.9 nM, α2C 0.5 nM) |
| Quantified Difference | Tasipimidine shows >100-fold selectivity for α2A over α2B/α2C, while Fadolmidine is equipotent across subtypes (α2A:α2B ~12-fold, α2A:α2C ~1.25-fold). Clonidine is 47-fold less potent at α2A (EC50 comparison). |
| Conditions | Cell assays using recombinant human adrenoceptors |
Why This Matters
High α2A selectivity minimizes off-target cardiovascular and sedative effects mediated by α2B/α2C, a key procurement consideration for CNS-focused research or anxiety indications.
- [1] Lehtimäki, J., et al. (2022). Tasipimidine—the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist. European Journal of Pharmacology, 923, 174949. DOI: 10.1016/j.ejphar.2022.174949 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). dexmedetomidine ligand activity chart. View Source
- [3] Cayman Chemical. (n.d.). Clonidine (hydrochloride) product information. View Source
- [4] Lehtimäki, J., et al. (2008). In vitro and in vivo profiling of fadolmidine, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. European Journal of Pharmacology, 599(1-3), 65-71. DOI: 10.1016/j.ejphar.2008.10.003 View Source
